molecular formula C10H11N3 B3031655 2-[(1-Imidazolyl)methyl]aniline CAS No. 61292-50-0

2-[(1-Imidazolyl)methyl]aniline

Cat. No.: B3031655
CAS No.: 61292-50-0
M. Wt: 173.21 g/mol
InChI Key: QTGCFYAOEWCKHO-UHFFFAOYSA-N
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Description

2-[(1-Imidazolyl)methyl]aniline ( 61292-50-0) is an organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This molecule features a strategic structure combining an aniline moiety and an imidazole heterocycle, making it a valuable building block in advanced synthetic chemistry and coordination chemistry. The imidazole ring is a "privileged structure" in medicinal chemistry and is known to act as a ligand, coordinating to metal ions through its basic nitrogen atom . The primary research value of this compound lies in its role as a versatile bidentate or bridging ligand. The flexible methylene linker allows the molecule to coordinate metal centers through both the basic nitrogen of the imidazole ring and the amino nitrogen of the aniline group . This chelating ability is fundamental in the synthesis of novel metal complexes, which are studied for their catalytic activity, magnetic properties, and potential as models for biologically relevant sites . The compound is a key precursor in constructing more complex heterocyclic systems and is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(imidazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGCFYAOEWCKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545147
Record name 2-[(1H-Imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-50-0
Record name 2-[(1H-Imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Imidazolyl Methyl Aniline

Regioselective Synthesis and Functionalization

Control of Substitution Patterns on Imidazole (B134444) and Aniline (B41778) Moieties

Controlling the placement of substituents on both the imidazole and aniline components of 2-[(1-Imidazolyl)methyl]aniline is crucial for developing derivatives with tailored properties. This is typically achieved by either using pre-functionalized starting materials or by late-stage modification of the parent compound.

The synthesis of the core structure can be accomplished by reacting imidazole with a substituted o-nitrobenzyl halide, followed by reduction of the nitro group to an amine. This common pathway allows for the introduction of substituents on the aniline ring by starting with an appropriately substituted o-nitrobenzyl halide. For instance, a halogen or methoxy (B1213986) group on the benzyl (B1604629) ring of the starting material will be retained in the final aniline product.

Alternatively, functional groups can be introduced onto the imidazole ring first. A variety of substituted imidazoles can be synthesized through methods like the Debus synthesis (from glyoxal, formaldehyde, and ammonia) or more modern, multicomponent reactions. mdpi.com These functionalized imidazoles can then be alkylated with an appropriate o-nitrobenzyl derivative. For example, a multi-step synthesis starting from metronidazole (B1676534), a nitroimidazole derivative, demonstrates how a complex, substituted imidazole can be prepared and then potentially coupled to an aniline precursor. researchgate.net In one such sequence, the primary alcohol of metronidazole is converted to a chloro derivative, which can then undergo nucleophilic substitution. researchgate.net

Late-stage functionalization offers another powerful strategy for modifying the aniline ring after the main scaffold has been assembled. scispace.comnih.gov For example, palladium-catalyzed methods are available for the direct amination of aryl halides, which could be used to construct the aniline ring from a pre-functionalized aryl halide precursor. nih.gov This allows for significant modularity in the synthesis.

The following table summarizes strategies for introducing substituents at various positions on the this compound scaffold.

Target PositionSynthetic StrategyExample Precursors/ReagentsReference
Aniline Ring Nucleophilic aromatic substitution on o-nitrobenzyl halides followed by reduction.4-Chloro-1-(chloromethyl)-2-nitrobenzeneN/A
Aniline Ring Palladium-catalyzed amination of a pre-functionalized aryl halide.2-Bromo-1-((1H-imidazol-1-yl)methyl)benzene, LiN(SiMe3)2 nih.gov
Imidazole Ring Use of a pre-functionalized imidazole for the initial alkylation step.2-Methylimidazole, 4-Nitroimidazole mdpi.com
Imidazole Ring Denitrogenative transformation of 5-amino-1,2,3-triazoles to form substituted imidazoles.5-Amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles nih.gov

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and efficient tool in organic synthesis, allowing for the formation of new bonds by directly converting C-H bonds, thus avoiding the need for pre-functionalized substrates. scispace.com This approach is particularly valuable for the late-stage modification of complex molecules. Both the aniline and imidazole rings of this compound contain C-H bonds that could potentially be targeted for functionalization.

Palladium-catalyzed C-H functionalization is a well-established method for aryl C-H activation. These strategies could be applied to introduce aryl or alkyl groups onto the aniline ring of this compound. For instance, palladium catalysts have been used in the multicomponent synthesis of 2-aryl-2-imidazolines from aryl halides, demonstrating the formation of C-C bonds under palladium catalysis. nih.gov The amino group on the aniline ring can act as a directing group to control the position of functionalization, typically favoring the ortho-position to the amine.

Rhodium-catalyzed C-H activation represents another major avenue for functionalization. Rhodium(III) catalysts are particularly effective for activating C-H bonds and coupling them with various partners like alkynes and diazo compounds. rsc.org Research on the rhodium-catalyzed annulation of N-benzoylsulfonamides via C-H activation provides a model for how the aniline portion of the target molecule could be functionalized. nih.gov The N-H bond of a protected aniline could direct the rhodium catalyst to a nearby C-H bond, enabling the introduction of new functional groups. Computational studies on rhodium(III)-catalyzed C-H functionalizations have provided detailed mechanistic insights, aiding in the rational design of such reactions. nih.gov

These advanced C-H activation methods offer a streamlined approach to creating libraries of this compound derivatives, providing rapid access to novel compounds for screening and development.

The table below presents examples of transition metal-catalyzed C-H functionalization reactions that could be adapted for the modification of the this compound scaffold.

Catalyst SystemReaction TypePotential Application on Target MoleculeReference
Palladium(II) Acetate / P(t-Bu)3 C-N Bond FormationSynthesis of the aniline moiety from an aryl halide. nih.gov
[RhCp*Cl2]2 C-H Activation/Annulation with AlkynesFunctionalization of the aniline ring directed by the amino group. rsc.org
Palladium Catalysts Multicomponent SynthesisModular synthesis of derivatives with varied substituents on the aniline ring. nih.govmdpi.com
Rhodium(III) Catalysts C-H AmidationDirect introduction of nitrogen-containing groups on the aniline or benzyl C-H bonds. youtube.com

Derivatization and Chemical Transformations of 2 1 Imidazolyl Methyl Aniline

Chemical Modifications of the Aniline (B41778) Moiety

The aniline component of the molecule is a primary site for a variety of chemical modifications, including reactions at the nitrogen atom and substitutions on the aromatic ring.

The primary amino group of the aniline moiety is nucleophilic and readily undergoes N-alkylation. This transformation is a fundamental method for introducing alkyl groups onto the nitrogen atom, significantly altering the compound's steric and electronic properties. While direct N-alkylation studies on 2-[(1-imidazolyl)methyl]aniline are not extensively documented in the reviewed literature, the reactivity can be inferred from established protocols for aniline derivatives.

Transition-metal-catalyzed N-alkylation using alcohols as alkylating agents represents a prominent green chemistry approach. acs.org Iridium and Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for this transformation. acs.orgnih.gov For example, NHC-Ir(III) and NHC-Ru(II) complexes have been successfully employed in the N-alkylation of various anilines with benzyl (B1604629) alcohols and the N-methylation of anilines with methanol (B129727). acs.orgnih.gov These reactions typically proceed in the presence of a base and can often be performed under solvent-free conditions. acs.org The reaction of aniline derivatives with benzyl alcohols using these catalysts has yielded N-benzyl anilines in good to excellent yields (60-93%). nih.gov Similarly, N-methylation with methanol has been achieved with yields often exceeding 80%. nih.gov

Table 1: Examples of Catalytic N-Alkylation of Aniline Derivatives

This table is representative of the types of transformations applicable to the aniline moiety of the target compound, based on studies of similar molecules.

Aniline SubstrateAlkylating AgentCatalyst SystemProductYield (%)Reference
4-methylanilineBenzyl alcoholNHC-Ir(III) complex (2b)N-benzyl-4-methylaniline72 nih.gov
2-methylanilineBenzyl alcoholNHC-Ir(III) complex (2b)N-benzyl-2-methylaniline65 nih.gov
2-nitroanilineBenzyl alcoholNHC-Ir(III) complex (2b)N-benzyl-2-nitroaniline64 nih.gov
4-methylanilineMethanolNHC-Ir(III) complex (2b) / Base4-methyl-N-methylaniline~80 nih.gov

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH₂). This group directs incoming electrophiles to the ortho and para positions. However, with the imidazolylmethyl substituent already occupying one ortho position, electrophilic attack is sterically hindered at the other ortho position (C6) and favored at the para position (C4) and the remaining ortho position (C6) to a lesser extent. Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be envisioned at these positions, although specific examples for this exact molecule are not prevalent in the searched literature.

Nucleophilic aromatic substitution on the aniline ring is generally unfavorable as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring, which are absent in the parent compound.

Transformations Involving the Imidazole (B134444) Ring

The imidazole ring is a robust aromatic heterocycle with its own distinct reactivity, allowing for selective modifications that leave the aniline moiety intact.

The imidazole ring is susceptible to both electrophilic and nucleophilic attack. nih.gov Electrophilic substitution generally occurs at the C4 or C5 positions. For instance, nitration of related imidazole compounds, such as 2-methylimidazole, has been shown to yield the corresponding 5-nitro derivative. wikipedia.org This suggests that the imidazole ring in this compound could undergo similar substitutions.

The imidazole ring can also participate in fusion reactions to create bicyclic and polycyclic heterocyclic systems. These reactions often involve utilizing the nucleophilicity of the ring nitrogens.

The imidazole ring can be susceptible to oxidation under certain conditions. Studies on other complex molecules containing an imidazole moiety, such as the drug daclatasvir, have shown that the ring can be oxidized by reagents like hydrogen peroxide or undergo base-mediated autoxidation. nih.gov This oxidation can lead to the formation of various degradation products, indicating that the imidazole ring is a potential site of metabolic transformation. nih.gov Theoretical studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals also point to a complex, branched reaction mechanism. rsc.org

Conversely, the imidazole ring is generally resistant to reduction due to its aromatic character. However, under forcing conditions using powerful reducing agents like lithium aluminum hydride or sodium borohydride, reduction of the imidazole moiety may be possible.

Table 2: Potential Oxidation Products of the Imidazole Moiety

Based on forced degradation studies of daclatasvir, a complex imidazole-containing molecule.

Oxidizing ConditionPotential TransformationReference
Base-mediated autoxidationFormation of various oxidized degradants nih.gov
Hydrogen PeroxideOxidation of the imidazole ring nih.gov
High-intensity light/UV lightPhotodegradation leading to multiple products nih.gov

Formation of Complex Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and an imidazole ring, makes it an excellent precursor for the synthesis of complex heterocyclic systems. One-pot methodologies, such as multicomponent reactions (MCRs) and pseudo-MCRs, are powerful strategies for efficiently constructing molecular complexity from simple starting materials. nih.gov

This compound is a suitable candidate for reactions that forge new rings by engaging both of its reactive moieties. For example, condensation of the aniline nitrogen with a dicarbonyl compound or its equivalent, followed by an intramolecular cyclization involving the imidazole ring or the adjacent methylene (B1212753) bridge, could lead to the formation of novel fused heterocyclic scaffolds. Such strategies are pivotal in medicinal chemistry and materials science for generating libraries of structurally diverse compounds. nih.gov

Integration into Indole-Imidazole Derivatives

The combination of indole (B1671886) and imidazole rings into a single molecular framework is a common strategy for developing novel bioactive compounds. nih.gov One established method for creating such hybrids involves the reaction of an indole substrate with a suitable imidazole-containing compound. nih.gov The indole ring often serves as an electron or hydrogen donor, forming a stabilized radical cation, a key aspect of antioxidant activity. nih.gov

While direct synthesis from this compound is a plausible route, a common approach involves using an indole derivative with a good leaving group, such as gramine. The reaction proceeds through a vinylogous intermediate, which is then attacked by the nucleophilic imidazole compound. This method allows for the creation of C-3 substituted indole derivatives bearing an imidazole moiety. nih.gov The resulting indole-imidazole derivatives have shown potential as cytoprotective agents and effective ferrous ion chelators. nih.gov The biological activity of these hybrids can be fine-tuned by introducing various substituents onto the imidazole ring; for instance, the presence of alkyl groups has been shown to enhance cytoprotective effects against oxidative hemolysis. nih.gov

Starting MaterialReagentProduct ClassPotential Application
Gramine (Indole derivative)ImidazoleC-3 Substituted Indole-ImidazoleAntioxidant, Cytoprotective Agent
Gramine (Indole derivative)2-MethylimidazoleC-3 Substituted Indole-ImidazoleEnhanced Cytoprotective Effects

Synthesis of Schiff Bases and Azo Compounds from this compound Scaffolds

The primary amine group of this compound is a key functional handle for derivatization, enabling the synthesis of both Schiff bases (imines) and azo compounds.

Schiff Base Formation

Schiff bases are typically synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. youtube.com This reaction, often catalyzed by a few drops of acid and carried out under reflux, results in the formation of a carbon-nitrogen double bond (C=N), known as an imine or azomethine group. asrjetsjournal.org The imine group is crucial for the biological activities observed in many Schiff base compounds. asrjetsjournal.org

In the case of this compound, its primary amine can react with a diverse range of aromatic and aliphatic aldehydes to yield a corresponding series of Schiff bases. The reaction is generally straightforward, often involving simply mixing the two reactants. youtube.com The stability of the resulting imine can be enhanced by conjugation with aromatic rings. youtube.com

Table 1: Potential Schiff Bases Derived from this compound

Amine Reactant Aldehyde Reactant Resulting Schiff Base Structure
This compound Benzaldehyde 2-[(1-Imidazolyl)methyl]-N-benzylideneaniline
This compound Salicylaldehyde 2-({[2-(1H-Imidazol-1-ylmethyl)phenyl]imino}methyl)phenol

Azo Compound Synthesis

Azo compounds, characterized by the -N=N- functional group, are synthesized from primary aromatic amines via a two-step process. unb.ca The first step is diazotization, where the primary amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). ajchem-a.com This converts the amine group of this compound into a reactive diazonium salt.

The second step is the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich coupling partner. unb.ca Common coupling agents include phenols, anilines, or other activated aromatic rings. researchgate.net This reaction results in the formation of a stable azo compound, many of which are intensely colored and have applications as dyes and pH indicators. unb.caresearchgate.net Modern, one-pot methods using reagents such as tert-butyl nitrite (t-BuONO) have also been developed, offering milder reaction conditions. researchgate.net

Table 2: Potential Azo Compounds Derived from this compound

Diazonium Salt Precursor Coupling Partner Resulting Azo Compound Structure
This compound Phenol 4-{[2-(1H-Imidazol-1-ylmethyl)phenyl]diazenyl}phenol
This compound Aniline 4-{[2-(1H-Imidazol-1-ylmethyl)phenyl]diazenyl}aniline

Table of Mentioned Compounds

Compound Name
This compound
Gramine
Imidazole
2-Methylimidazole
Benzaldehyde
Salicylaldehyde
4-Nitrobenzaldehyde
2-[(1-Imidazolyl)methyl]-N-benzylideneaniline
2-({[2-(1H-Imidazol-1-ylmethyl)phenyl]imino}methyl)phenol
N-(4-Nitrobenzylidene)-2-[(1H-imidazol-1-yl)methyl]aniline
Sodium Nitrite
tert-Butyl nitrite
Phenol
Aniline
β-Naphthol
4-{[2-(1H-Imidazol-1-ylmethyl)phenyl]diazenyl}phenol
4-{[2-(1H-Imidazol-1-ylmethyl)phenyl]diazenyl}aniline

Coordination Chemistry of 2 1 Imidazolyl Methyl Aniline

Ligand Design and Binding Modes

The structure of 2-[(1-Imidazolyl)methyl]aniline, featuring an aniline (B41778) group and an imidazole (B134444) ring connected by a methylene (B1212753) bridge, suggests its potential as a versatile ligand in coordination chemistry. The presence of multiple nitrogen donor atoms allows for various binding possibilities with metal ions.

Bidentate Ligand Characterization

The most probable coordination mode for this compound is as a bidentate ligand. libretexts.org This binding would occur through the nitrogen atom of the primary amine (-NH₂) on the aniline ring and one of the nitrogen atoms of the imidazole ring. This chelation would form a stable six-membered ring with a central metal ion. The formation of such chelate rings is a common and favored interaction in coordination chemistry, as it enhances the stability of the resulting complex (the chelate effect). libretexts.org The specific imidazole nitrogen involved in coordination would likely be the pyridine-type nitrogen (N3), which possesses a readily available lone pair of electrons for donation to a metal center.

Tridentate and Multidentate Coordination Potential

In its native form, this compound is unlikely to act as a tridentate ligand. For a ligand to be tridentate, it must possess three donor atoms capable of binding to a single metal center simultaneously. While the molecule contains three nitrogen atoms, their spatial arrangement does not favor simultaneous coordination to one metal ion. However, the potential for multidentate coordination could arise if the ligand were modified. For example, substitution at the aniline nitrogen or on the aromatic ring could introduce additional donor groups, potentially enabling more complex binding modes. Without such modifications, its role is primarily anticipated to be bidentate.

Synthesis and Characterization of Metal Complexes

While specific synthesis and characterization data for complexes of this compound are not found in the reviewed literature, general methods for forming complexes with related imidazole- and aniline-based ligands are well-established.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Au(III), Cd(II), Hg(II))

The nitrogen donor atoms in this compound make it a suitable candidate for forming stable complexes with a variety of transition metal ions. It is expected that this ligand would react with salts of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) in suitable solvents (like ethanol (B145695) or methanol) to yield coordination complexes. The resulting geometries would depend on the metal ion's coordination preferences, the metal-to-ligand ratio, and the counter-anions present. For instance, tetrahedral or octahedral geometries are common for these ions.

Coordination with Au(III) is also plausible. Gold(III) typically forms square planar complexes, and it is conceivable that two molecules of this compound could coordinate to a single Au(III) center, although specific examples with this ligand are not documented. nih.gov

Spectroscopic and Analytical Investigations of Complex Structures

The characterization of any newly synthesized metal complexes would rely on standard analytical and spectroscopic techniques to confirm their composition and elucidate their structures.

Elemental Analysis and Molar Conductivity

Elemental Analysis: This technique would be crucial for determining the empirical formula of any synthesized complex. By measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can verify the metal-to-ligand ratio and confirm the presence of any counter-ions or solvent molecules within the crystal lattice.

Molar Conductivity: Measuring the molar conductivity of the complexes in a suitable solvent (such as DMF or DMSO) would help determine their electrolytic nature. The magnitude of the molar conductance value indicates whether the anions are coordinated directly to the metal ion (non-electrolyte) or exist as free ions in the solution (electrolyte). This information is fundamental for proposing the correct structural formula of the complex. For example, a complex with a chloride ion could have the chloride bound to the metal within the coordination sphere or as a free counter-ion, and molar conductivity measurements would distinguish between these possibilities.

Vibrational Spectroscopy (FT-IR) for Coordination Site Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the coordination sites of the this compound ligand upon complexation with metal ions. By comparing the FT-IR spectra of the free ligand with its metal complexes, shifts in the vibrational frequencies of specific functional groups can be observed, indicating their involvement in bonding with the metal center.

Key vibrational bands that are typically analyzed include the N-H stretching of the aniline group, the C=N and C=C stretching of the imidazole ring, and the C-N stretching vibrations. Coordination of the imidazole nitrogen to a metal ion is often evidenced by shifts in the imidazole ring's stretching frequencies. Similarly, involvement of the aniline's amino group in coordination would alter its characteristic N-H stretching and bending vibrations.

For instance, in related imidazole-containing complexes, coordination through the imidazole nitrogen is confirmed by shifts in the C=N and other ring stretching vibrations. researchgate.netresearchgate.netresearchgate.net The N-H stretching vibrations, typically observed as broad bands, are indicative of hydrogen bonding and their positions can be sensitive to the coordination environment. researchgate.net In a study of 2-amino-4-methylthiazole, which has structural similarities, the cleavage of C-S and C-N bonds upon irradiation led to significant changes in the vibrational spectra, highlighting how specific bond interactions can be monitored. mdpi.com

Table 1: Representative FT-IR Spectral Data for Imidazole and Aniline Related Complexes

Functional GroupTypical Wavenumber Range (cm⁻¹)Observations in Metal Complexes
Aniline N-H Stretch3300-3500Shift upon coordination
Imidazole N-H Stretch3100-3300 (broad)Broadening or shift indicates H-bonding changes
Imidazole Ring C=N/C=C Stretch1450-1600Shift indicates coordination via ring nitrogen
C-N Stretch1250-1350Shift upon coordination of adjacent N-atom
Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within the metal complexes of this compound. The spectra of these complexes typically exhibit two main types of transitions: intra-ligand transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions.

Intra-ligand transitions, which are also present in the free ligand, correspond to π→π* and n→π* excitations within the aniline and imidazole rings. dergipark.org.trresearchgate.net Upon coordination, these bands may shift in wavelength and/or change in intensity. The appearance of new absorption bands, often in the visible region, can be attributed to the coordination of the ligand to the metal ion. These new bands are typically due to d-d transitions within the metal's d-orbitals or charge transfer from the ligand to the metal (LMCT). dergipark.org.trlibretexts.org

For example, in various transition metal complexes with imidazole-containing ligands, intense bands in the UV region are assigned to intra-ligand transitions, while weaker bands in the visible region are characteristic of d-d transitions of the metal ions. dergipark.org.trresearchgate.net The energy of these d-d transitions is influenced by the geometry of the complex and the nature of the metal ion. For instance, octahedral and square planar complexes will exhibit different splitting patterns of the d-orbitals, leading to distinct absorption spectra. libretexts.org

Table 2: Typical Electronic Transitions in Metal Complexes of Imidazole-Containing Ligands

Transition TypeTypical Wavelength Range (nm)Assignment
π→π200-300Intra-ligand (Aniline/Imidazole)
n→π300-350Intra-ligand (Aniline/Imidazole)
d-d400-800Metal-centered transition
LMCT350-500Ligand-to-Metal Charge Transfer
Magnetic Susceptibility Studies

Magnetic susceptibility measurements are employed to determine the magnetic moments of the metal complexes, which in turn provides information about the number of unpaired electrons and the electronic configuration of the central metal ion. dalalinstitute.com This data is crucial for deducing the geometry and the spin state (high-spin or low-spin) of the complex. libretexts.org

For first-row transition metal complexes, the magnetic moment can often be predicted using the spin-only formula. libretexts.org Deviations from the spin-only value can indicate orbital contributions to the magnetic moment or the presence of magnetic exchange interactions between metal centers in polynuclear complexes.

For example, a d8 metal ion like Ni(II) can form octahedral (paramagnetic) or square planar (diamagnetic) complexes. libretexts.org The measured magnetic moment can distinguish between these geometries. Similarly, Fe(II) complexes can be high-spin or low-spin in an octahedral environment, and magnetic susceptibility data is essential to determine which state is present. rsc.org The magnetic properties of these complexes are highly dependent on the ligand field strength and the specific coordination environment. dalalinstitute.comresearchgate.net

Table 3: Expected Magnetic Moments for Common Transition Metal Ions

Metal Iond-electron CountGeometrySpin StateCalculated Spin-Only Magnetic Moment (μ_so) (B.M.)
Cu(II)d⁹Octahedral/Square Planar-1.73
Ni(II)d⁸OctahedralHigh-spin2.83
Ni(II)d⁸Square PlanarLow-spin0
Co(II)d⁷OctahedralHigh-spin3.87
Fe(II)d⁶OctahedralHigh-spin4.90
Fe(II)d⁶OctahedralLow-spin0
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for elucidating the structure of diamagnetic metal complexes of this compound in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment.

Upon complexation, changes in the chemical shifts of the protons on the aniline and imidazole rings, as well as the methylene bridge protons, can confirm the coordination of the ligand to the metal. The downfield or upfield shift of specific proton signals can help to identify the coordination sites. For instance, a significant shift in the imidazole ring protons would strongly suggest coordination through one of the imidazole nitrogens. rsc.orgnih.gov Similarly, changes in the chemical shifts of the aniline ring protons and the NH proton (if observable) would indicate the involvement of the aniline nitrogen in coordination. rsc.orgrsc.org

Table 4: Representative ¹H NMR Chemical Shift Data for Imidazole and Aniline Moieties

ProtonTypical Chemical Shift (ppm) in Free LigandExpected Shift upon Coordination
Imidazole H2~7.7Downfield
Imidazole H4, H5~7.1Downfield
Aniline ortho-H~6.7Shift depends on coordination mode
Aniline meta, para-H~7.2Shift depends on coordination mode
Aniline NHVariableBroadening and shift
Methylene CH₂~5.0Shift upon complexation
X-ray Diffraction Studies for Solid-State Structures

For complexes of this compound, X-ray diffraction can unequivocally identify the coordination mode of the ligand (e.g., monodentate, bidentate), the coordination number of the metal ion, and the stereochemistry of the complex. It can also reveal the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the supramolecular architecture of the compound. researchgate.netmdpi.com

Studies on related metal-imidazole complexes have shown a wide variety of structures, including discrete mononuclear complexes and extended polymeric networks. researchgate.netnih.gov The specific structure adopted depends on the metal ion, the counter-anion, and the reaction conditions.

Theoretical Approaches to Metal-Ligand Interactions

Computational Assessment of Binding Energies

Computational methods, such as Density Functional Theory (DFT), can be used to model the metal-ligand interactions in complexes of this compound and to calculate their binding energies. These theoretical calculations provide valuable insights into the stability of the complexes and the nature of the metal-ligand bond.

Binding energy calculations can help to predict the most favorable coordination mode of the ligand and the relative stabilities of different possible isomers. By analyzing the molecular orbitals and charge distribution, computational studies can also complement experimental data from spectroscopic techniques to provide a more complete picture of the electronic structure of the complexes. nih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand charge transfer processes within the molecule. mdpi.com

Analysis of Electronic Properties Upon Complexation of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the analysis of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gap and charge distribution, for coordination complexes of this compound. While the coordination chemistry of ligands containing imidazole and aniline moieties is a broad and active area of research, detailed computational and experimental studies on the electronic structure of complexes formed specifically with this compound are not present in the surveyed literature.

Furthermore, the charge distribution within the complex would be significantly reorganized compared to the free ligand and metal ion. A partial positive charge would be expected to reside on the metal center, with a corresponding delocalization of negative charge onto the ligand, reflecting the covalent character of the metal-ligand bonds. The specific distribution of this charge would be influenced by the relative electron-donating abilities of the imidazole and aniline nitrogen atoms.

However, without dedicated theoretical studies, such as Density Functional Theory (DFT) calculations, or experimental data from techniques like X-ray photoelectron spectroscopy (XPS) for complexes of this compound, any discussion of the HOMO-LUMO gap and charge distribution remains speculative. Such studies are crucial for providing quantitative insights into the electronic structure and reactivity of these coordination compounds.

Given the lack of specific data for this compound complexes, it is not possible to provide detailed research findings or data tables as requested.

Mechanistic Studies of Reactions Involving 2 1 Imidazolyl Methyl Aniline

Exploration of Radical-Mediated Processes

Beyond ionic pathways, radical mechanisms offer alternative routes for the functionalization of 2-[(1-imidazolyl)methyl]aniline. Theoretical studies on the reaction between aniline (B41778) and a methyl radical (CH₃•) show that two main competing pathways exist: hydrogen abstraction from the -NH₂ group to form an anilinyl radical (C₆H₅NH•) and methane (B114726) (CH₄), and CH₃• addition to the aromatic ring. nih.gov The H-abstraction from the amino group is generally the most kinetically favorable channel. nih.gov

Furthermore, α-aminoalkyl radicals can be generated from N-methylaniline derivatives through photoredox catalysis, for example, using iridium-based photosensitizers under visible light. beilstein-journals.org In the context of this compound, if it were first N-methylated, a similar process could occur. The mechanism involves the oxidation of the tertiary amine by the photoexcited catalyst, followed by deprotonation or, in the case of silyl-substituted amines, desilylation, to yield a highly reactive α-aminomethyl radical. beilstein-journals.org This radical can then engage in various C-C bond-forming reactions. The combination of N-methylanilines with a strong base like tBuOK has also been shown to be an effective system for generating aryl radicals from iodoarenes, highlighting the role of N-alkylanilines in promoting radical reactions. nih.gov

Reaction Kinetics and Selectivity

The kinetics and selectivity of alkylation reactions are highly dependent on the catalyst, solvent, temperature, and the electronic properties of the aniline substrate.

Selectivity (N- vs. C-Alkylation): A primary challenge in aniline alkylation is controlling the selectivity between N-alkylation (at the nitrogen atom) and C-alkylation (at the aromatic ring).

Catalyst Control: Zeolite catalysts offer a high degree of control. The pore size of zeolites like S-115 can sterically prevent the formation of the bulky bis-aryl transition state required for C-alkylation, thus leading to high selectivity for N-alkylation. google.com Generally, lower temperatures (250–350°C) favor N-alkylation, while higher temperatures promote C-alkylation on zeolite catalysts. google.com The basicity of the zeolite also plays a role, with increased basicity favoring N-alkylation. researchgate.net

Solvent Control: In some acid-catalyzed systems, the solvent can switch the chemoselectivity. For example, the alkylation of anilines with ortho-quinone methides can be directed towards N-alkylation in nonpolar solvents like toluene, whereas polar protic solvents favor para-C-alkylation. acs.org

Reaction Kinetics: Kinetic studies provide insight into the rate-determining steps of the reaction. For the N-alkylation of aniline with benzyl (B1604629) alcohol using an Fe₂Ni₂@CN catalyst, kinetic experiments identified the activation of the C-H bond at the benzylic position of the alcohol as the rate-determining step. researchgate.net In micellar catalysis systems, reaction rates and selectivity were found to be significantly higher compared to reactions of the neat components, with excess aniline increasing both yield and selectivity for the mono-alkylated product. nih.gov The electronic nature of substituents on the aniline ring also affects the reaction rate; electron-donating groups increase the nucleophilicity of the amine and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

The table below provides a summary of factors influencing selectivity in aniline alkylation.

FactorCondition Favoring N-AlkylationCondition Favoring C-AlkylationReference
Temperature (Zeolites)Lower (e.g., 250-350°C)Higher (e.g., >350°C) google.com
Catalyst StructureSmall/Medium Pore Zeolites, High BasicityLarge Pore Zeolites, High Acidity google.comresearchgate.net
Reactant RatioHigh Aniline/Alcohol RatioLower Aniline/Alcohol Ratio google.com
Solvent (specific systems)Nonpolar (e.g., Toluene)Polar Protic (e.g., HFIP) acs.org

Applications in Advanced Chemical and Material Science

Building Block in Organic Synthesis

The dual functionality of 2-[(1-Imidazolyl)methyl]aniline renders it a strategic starting material for constructing more elaborate molecular frameworks.

The aniline (B41778) and imidazole (B134444) moieties within the molecule serve as reactive sites for building complex heterocyclic systems. The primary amine of the aniline ring is a potent nucleophile, enabling its participation in condensation reactions, cyclizations, and transition metal-catalyzed coupling reactions to form larger, fused, or polycyclic structures. Imidazole-containing compounds are well-established precursors in the synthesis of medicinally relevant scaffolds like imidazo[2,1-b]thiazoles. nih.gov Synthetic strategies such as the van Leusen imidazole synthesis are pivotal in creating diverse imidazole derivatives, highlighting the modularity of imidazole-based building blocks in constructing complex molecular libraries. mdpi.com The presence of both an aniline and an imidazole ring in one molecule offers a platform for sequential or one-pot reactions to generate novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

This compound can function as a monomer for the synthesis of advanced polymers, specifically polyaniline (PANI) derivatives. researchgate.netwikipedia.org Polyaniline is a well-known conducting polymer, but its applications are often limited by poor solubility. researchgate.net Introducing substituents onto the aniline ring is a proven strategy to enhance solubility and modify the polymer's properties. researchgate.netnih.gov

Through oxidative polymerization, this compound can form a polymer with imidazole groups tethered to the polyaniline backbone. nih.gov The incorporation of the imidazole moiety is expected to confer unique characteristics upon the resulting polymer:

Enhanced Solubility: The side groups can disrupt inter-chain packing, potentially increasing solubility in common organic solvents. researchgate.net

pH-Responsiveness: The basic nature of the imidazole ring can make the polymer's conductivity and other properties sensitive to changes in pH.

Metal-Coordinating Ability: The imidazole side chains can act as ligands, allowing the polymer to chelate metal ions and form metallopolymers with interesting catalytic or sensory properties.

Sensor Applications: Polymers derived from substituted anilines have been successfully employed as chemical sensors for analytes like ammonia (B1221849) and moisture. nih.gov

Polymer TypeMonomerResulting Polymer PropertyPotential ApplicationSource
Substituted Polyaniline2-(1-methylbut-2-en-1-yl)anilineImproved solubility, high sensitivity to moisture and ammoniaChemical Sensors nih.gov
Substituted PolyanilineThis compoundExpected pH-responsiveness and metal-coordinationCatalysis, Sensors

Catalysis

The arrangement of the two nitrogen atoms in this compound makes it an excellent bidentate N,N-ligand for coordinating with transition metals, forming stable complexes that can act as effective catalysts.

The formation of stable chelate rings with transition metals is a cornerstone of modern catalysis. This compound readily forms complexes with a variety of metals.

Ruthenium Complexes: Ruthenium is a highly versatile metal in catalysis. Bidentate nitrogen ligands, including those with imidazole and pyridine (B92270) moieties, are frequently used to create stable and active ruthenium catalysts. acs.orgrsc.orgnih.gov Ruthenium(II) complexes featuring α-diimine or imidazophenanthroline ligands have shown significant catalytic activity and interesting photochemical properties. acs.orgresearchgate.net The coordination of this compound to a ruthenium center creates a robust complex suitable for various catalytic transformations.

Cobalt Complexes: Cobalt complexes incorporating imidazole-based ligands are known to be active catalysts. mdpi.commdpi.com For instance, a cobalt(II) complex with the closely related ligand 2-(1H-imidazol-2-yl)aniline has demonstrated catalytic activity in oxidation reactions. researchgate.net The synthesis of cobalt complexes with various imidazole derivatives is well-documented, leading to structures with diverse geometries and catalytic potential in reactions like polymerization. mdpi.comresearchgate.net

Iridium Complexes: While specific examples with this ligand are less common in the searched literature, iridium, being a Group 9 metal like cobalt, readily forms stable complexes with N-donor ligands. These complexes are widely used in catalysis, particularly for hydrogenation and C-H activation, suggesting that iridium complexes of this compound would also be viable catalytic species.

Complexes formed from this compound and its analogues have demonstrated efficacy in a range of important organic reactions. The specific transformation is often dictated by the choice of the metal center and the reaction conditions.

Metal ComplexLigand TypeCatalytic TransformationSource
Cobalt(II)2-(1H-imidazol-2-yl)anilineOxidative coupling of o-aminophenol researchgate.net
Ruthenium(II)α-DiimineN-alkylation of amines, α-alkylation of ketones acs.org
Ruthenium(II)Chiral Imidazolidine Carboxylic AcidEnantioselective C-H alkylation nih.gov
Cobalt(II)IminomethylpyridinePolymerization of methyl methacrylate researchgate.net

These examples underscore the potential of catalysts derived from this compound to facilitate key chemical processes such as oxidation, C-C and C-N bond formation, and polymerization. acs.orgresearchgate.netresearchgate.net

Chemo-sensing and Related Technologiesnih.govscholaris.ca

Chemosensors are molecules designed to detect specific analytes through a measurable signal, such as a change in color or fluorescence. The structural components of this compound make it an excellent candidate for the development of such sensors. The imidazole ring and the aniline nitrogen can act as binding sites for metal ions and other analytes. nih.govscholaris.ca

The principle behind its function as a chemosensor involves the interaction between the analyte and the sensor molecule, which perturbs the sensor's electronic structure. This perturbation can lead to a significant and detectable change in its photophysical properties. For example, fluorescent chemosensors based on complex imidazole scaffolds have been developed for the highly sensitive and selective detection of toxic metal ions like mercury (Hg²⁺) and anions like cyanide (CN⁻). nih.govscholaris.ca The binding of the ion to the imidazole-based sensor can either quench or enhance fluorescence, allowing for quantitative detection. nih.gov An indole-based sensor has also proven effective for detecting zinc ions (Zn²⁺) in biological systems. nih.gov

Furthermore, by polymerizing this monomer as described in section 7.1.2, a sensory material could be developed. Conducting polymers with specific functional groups have been shown to act as effective sensors for various chemical species. nih.gov

Studies on Enzyme-Ligand and Receptor-Ligand Interactions (Chemical/Biochemical Perspective)

Interactions between small molecules, such as this compound, and biological macromolecules like enzymes and receptors are fundamental to drug discovery and biochemical pathway analysis. These studies typically elucidate how a ligand might modulate the biological function of a protein target.

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of inhibition mechanisms is crucial for developing therapeutic agents. Inhibition can be reversible or irreversible, with reversible inhibition further classified as competitive, non-competitive, uncompetitive, or mixed-type. wikipedia.orgnih.gov These classifications depend on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both, and at which site. wikipedia.orgnih.gov The relationship between the inhibitor concentration that causes 50% inhibition (IC50) and the inhibition constant (Ki) is a key parameter in these investigations. nih.govuniroma1.it

A thorough search for studies detailing the enzyme inhibition mechanisms of This compound did not yield any specific results. There is no available data identifying which enzymes it may inhibit, nor any kinetic studies describing its mechanism of action as a competitive, non-competitive, or other type of inhibitor.

Molecular Docking and Protein Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand within the active site of a target protein. nih.govmdpi.com The process involves sampling algorithms to generate various ligand poses and scoring functions to rank them based on binding energetics. nih.govschrodinger.com

Despite the power of this approach, no specific molecular docking or protein binding affinity studies for This compound were found in the conducted search. There are no published reports detailing its binding affinity (such as Ki or Kd values), its predicted binding poses with any specific protein targets, or the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that would stabilize such a complex.

Mechanisms of Radical Scavenging

Radical scavenging is the process by which a compound, known as an antioxidant, neutralizes free radicals, which are highly reactive molecules that can cause cellular damage. The investigation into these mechanisms is vital for understanding a compound's potential to mitigate oxidative stress. Common assays involve testing a compound's ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov

No research data was identified concerning the mechanisms of radical scavenging for This compound . There are no reports on its antioxidant activity, its efficacy in scavenging specific types of radicals, or the proposed chemical mechanism (e.g., hydrogen atom transfer, single electron transfer) by which it might act as an antioxidant.

Q & A

How can researchers optimize the synthesis of 2-[(1-Imidazolyl)methyl]aniline to improve yield and purity?

Advanced Research Focus : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, substituting traditional solvents like DMF with greener alternatives (e.g., Cyrene™/2-MeTHF blends) can enhance yield by 49–52% while reducing toxicity . Monitoring reaction progress via HPLC (e.g., using Chromolith® HR columns for rapid separation) ensures intermediates are minimized, improving purity .

What experimental and computational methods validate the crystal structure of this compound derivatives?

Basic Research Focus : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths and angles (e.g., C–N bond lengths ≈ 1.385–1.403 Å) . Advanced Focus : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) confirm structural accuracy by comparing experimental and computed geometries (e.g., deviations < 0.02 Å in bond lengths) . Hirshfeld surface analysis further identifies dominant intermolecular interactions (e.g., N–H···O hydrogen bonds) driving crystal packing .

How can researchers resolve contradictions in spectroscopic data (e.g., UV-Vis, NMR) for imidazole-aniline derivatives?

Advanced Research Focus : Discrepancies in UV-Vis spectra may arise from solvent effects or tautomerism. Time-dependent DFT (TD-DFT) simulations can model electronic transitions and validate experimental λmax values . For NMR, deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) resolve overlapping signals caused by aromatic protons and imidazole ring dynamics .

What role does Hirshfeld surface analysis play in understanding intermolecular interactions in this compound crystals?

Advanced Research Focus : Hirshfeld surfaces quantify close contacts (e.g., H···O/N interactions) and fingerprint plots (e.g., 2D mapping of d_norm values) reveal dominant interactions. For example, >50% of contacts in related aniline derivatives are H···H, while N–H···O bonds contribute ~25% to crystal stability . Energy frameworks further visualize Coulomb/dispersion forces stabilizing 3D networks .

How can this compound be applied in designing luminescent metal-organic frameworks (MOFs)?

Advanced Research Focus : The imidazole and aniline groups act as π-conjugated ligands for transition metals (e.g., Zn²⁺, Cu²⁺), enabling MOFs with tunable emission. For example, similar derivatives exhibit ligand-to-metal charge transfer (LMCT) luminescence, useful in chemical sensing . Optimizing linker-metal coordination (e.g., via solvothermal synthesis) enhances quantum yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.